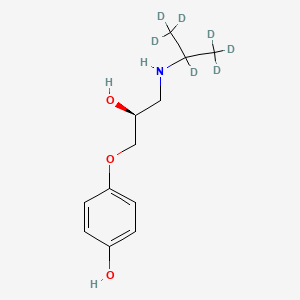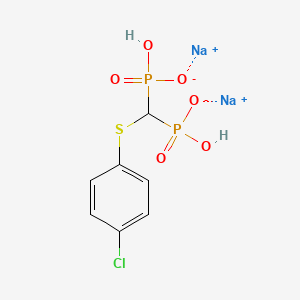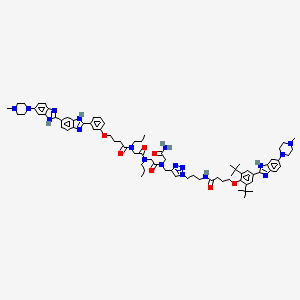
(-)-Epigallocatechin Gallate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Epigallocatechin Gallate-13C3 is a stable isotope-labeled compound derived from (-)-Epigallocatechin Gallate, a major polyphenol found in green tea. This compound is often used in scientific research to study various biological processes due to its enhanced traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Epigallocatechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure of (-)-Epigallocatechin Gallate. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity, often involving multiple purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Epigallocatechin Gallate-13C3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of catechins.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, catechins, and substituted phenolic compounds.
Applications De Recherche Scientifique
(-)-Epigallocatechin Gallate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular processes and interactions due to its enhanced traceability.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (-)-Epigallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which play a role in inflammation and cancer progression. The compound also interacts with cellular signaling pathways, modulating processes like apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (+)-Gallocatechin Gallate-13C3
- (+/-)-Catechin Gallate-13C3
- (+/-)-Epicatechin Gallate-13C3
Uniqueness
(-)-Epigallocatechin Gallate-13C3 is unique due to its specific isotope labeling, which enhances its traceability in scientific studies. This makes it particularly valuable for research applications where precise tracking of the compound is essential.
Propriétés
Formule moléculaire |
C22H18O11 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1 |
Clé InChI |
WMBWREPUVVBILR-KQXVSOPLSA-N |
SMILES isomérique |
[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)




![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)





